molecular formula C16H13N5O2S B5713817 N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5713817
M. Wt: 339.4 g/mol
InChI Key: OFWFBRMAXNMFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as CT04, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CT04 belongs to the family of thioacetamide derivatives and has been synthesized using a simple and efficient method.

Mechanism of Action

The exact mechanism of action of N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been studied for their potential anticancer activity, and N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide may act as an HDAC inhibitor. N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and have antimicrobial activity. Additionally, N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an interesting target for research. N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is also relatively easy to synthesize, and it is obtained in high yield and purity. However, N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has some limitations for lab experiments. It may have low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide. One potential direction is the further investigation of its anticancer activity. N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has shown promising results in inhibiting the growth of cancer cells, and further studies may elucidate its exact mechanism of action and potential therapeutic applications. Another potential direction is the study of N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide in animal models of inflammation and infection. N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has shown anti-inflammatory and antimicrobial activity, and further studies may determine its potential as a therapeutic agent for these conditions. Additionally, the development of N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a novel compound with potential therapeutic applications. Its synthesis method is simple and efficient, and it has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the study of N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide, including the investigation of its anticancer activity, its potential as a therapeutic agent for inflammation and infection, and the development of N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide analogs.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-cyanophenyl isothiocyanate with 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The reaction proceeds smoothly at room temperature, and the product is obtained in high yield and purity. The structure of N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has shown promising results in various scientific research applications. It has been studied for its potential anticancer, anti-inflammatory, and antimicrobial activities. N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to induce apoptosis in cancer cells. N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models of arthritis. Additionally, N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

N-(4-cyanophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-21-15(13-3-2-8-23-13)19-20-16(21)24-10-14(22)18-12-6-4-11(9-17)5-7-12/h2-8H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWFBRMAXNMFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C#N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.